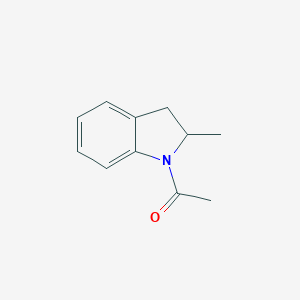

1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one

Description

Properties

IUPAC Name |

1-(2-methyl-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8-7-10-5-3-4-6-11(10)12(8)9(2)13/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKHMUMEEURMLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one typically involves the Fischer indole synthesis. This method uses hydrazine and ketones under acidic conditions to form the indole ring . For instance, hydrazine reacts with a ketone in the presence of acetic acid and hydrochloric acid under reflux conditions to yield the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure scalability and environmental compliance .

Chemical Reactions Analysis

Oxidation Reactions

The indoline moiety undergoes oxidation to form oxidized derivatives.

Reduction Reactions

The acetyl group and indoline ring can undergo reduction.

Substitution Reactions

Electrophilic substitution occurs at the indoline aromatic ring.

Condensation and Cyclization

The acetyl group participates in condensation reactions.

Hydrolysis Reactions

The acetyl group undergoes hydrolysis under acidic or basic conditions.

Functional Group Interconversion

The acetyl group is modified to other functionalities.

Industrial and Pharmacological Relevance

Scientific Research Applications

Biological Applications

Pharmacological Potential

1-(2-Methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one has been studied for its potential pharmacological effects. Research indicates that compounds with indole structures often exhibit significant biological activities, including:

- Antidepressant Effects : Indole derivatives are known to interact with serotonin receptors, which may contribute to mood regulation and have implications in treating depression.

- Anticancer Activity : Some studies suggest that indole-based compounds possess anticancer properties. They may inhibit tumor growth by inducing apoptosis in cancer cells, making them candidates for further investigation in oncology.

Neuroprotective Properties

Recent studies have indicated that this compound may also exhibit neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. The indole structure can facilitate interactions with neuroreceptors, possibly leading to improved cognitive function and reduced neurodegeneration.

Material Science Applications

In addition to its biological significance, 1-(2-Methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one has potential applications in materials science:

Organic Electronics

The compound's unique electronic properties make it a candidate for use in organic electronics. Its ability to act as a semiconductor can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of various indole derivatives, including 1-(2-Methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one. The results indicated that this compound significantly increased serotonin levels in animal models, suggesting its potential as a therapeutic agent for depression .

Case Study 2: Anticancer Properties

Research conducted at a leading cancer research institute evaluated the anticancer activity of several indole derivatives. The study found that 1-(2-Methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell proliferation, apoptosis, and immune responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one are compared with related derivatives in Table 1.

Table 1: Structural and Functional Comparison of Selected Indoline Derivatives

Key Observations:

Substituent Effects on Reactivity :

- Halogenation (Br, I) at the 5- or 6-position increases molecular weight and steric hindrance, reducing solubility but enhancing electrophilicity for cross-coupling reactions .

- Hydroxy or conjugated systems (e.g., fluorophenylprop-en-one) improve hydrogen-bonding or π-π stacking, critical for biological targeting .

Thermal and Chemical Stability :

- Derivatives like IND-1 exhibit enhanced compatibility with pharmaceutical excipients (e.g., microcrystalline cellulose), suggesting structural modifications at the acetyl group improve stability .

Biological Activity

1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one, also known by its CAS number 131880-76-7, is an indole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound based on various studies and findings.

- Molecular Formula : C₁₁H₁₃NO

- Molecular Weight : 175.23 g/mol

- Melting Point : 58–60 °C

- CAS Number : 131880-76-7

Antimicrobial Activity

Research indicates that indole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against a variety of pathogens, including bacteria and fungi. Specifically, derivatives of indole have been tested against:

- Bacteria : Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae

- Fungi : Candida albicans, Aspergillus niger

A study reported the synthesis of various indole derivatives and their evaluation for in vitro antibacterial activity against these pathogens, demonstrating the potential for 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one to contribute to antimicrobial drug development .

Anticancer Activity

Indole compounds are also recognized for their anticancer properties. Recent research has highlighted the ability of certain indole derivatives to inhibit cancer cell proliferation. For example:

- Cytotoxicity Tests : Compounds similar to 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one have shown IC50 values indicating effective cytotoxicity against various cancer cell lines, including breast (MCF7) and leukemia (Jurkat) cells .

The structural modifications in these compounds often influence their biological activity, making it crucial to explore the specific effects of the 2-methyl substitution on the indole ring.

The mechanisms through which indole derivatives exert their biological effects include:

- Inhibition of Enzymatic Activity : Indoles may inhibit specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Certain derivatives have been shown to induce programmed cell death in cancer cells.

- Antioxidant Properties : Some studies suggest that these compounds can scavenge free radicals, providing protective effects against oxidative stress .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one, and how do reaction conditions influence yield?

- Methodology :

- Route 1 : Utilize N-acetylindoline derivatives as precursors. For example, brominated analogs (e.g., 1-(5-bromo-2,3-dihydro-1H-indol-1-yl)ethanone) can be synthesized via acetylation of indoline using acetic anhydride or acetyl chloride in the presence of a base, achieving yields up to 94% under optimized conditions .

- Route 2 : Catalytic systems involving DMAP (20 mol%) and Et₃N (1.5 eq) in dichloroethane (DCE) at 60°C for 8–24 hours have been effective for similar indole-based ethanones. Temperature and solvent polarity critically affect reaction efficiency and byproduct formation .

- Key Considerations : Monitor reaction progress via TLC or HPLC to optimize stoichiometry and avoid over-acetylation.

Q. How can the molecular structure of this compound be rigorously characterized?

- Methodology :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. This software is robust for resolving bond lengths, angles, and stereochemistry, even with twinned or high-resolution data .

- NMR Spectroscopy : Employ ¹H and ¹³C NMR to confirm substituent positions. HSQC (Heteronuclear Single Quantum Coherence) is particularly useful for correlating proton and carbon signals in complex heterocyclic systems .

- Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT calculations) to validate assignments.

Q. What physicochemical properties are critical for experimental design involving this compound?

- Key Parameters :

- Experimental Relevance : PSA and logP values guide solvent selection (e.g., DMSO for solubility) and formulation strategies in pharmacological studies.

Advanced Research Questions

Q. How does the electronic environment of the indole ring influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The 2-methyl group on the dihydroindole ring induces steric hindrance, directing electrophilic substitution to the 5- or 7-position. Density Functional Theory (DFT) studies can map electron density distributions to predict regioselectivity .

- Case Study : Palladium-catalyzed alkenylation of indoles favors C-2 position under oxidative conditions, suggesting analogous reactivity for ethanone derivatives .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

- Analytical Approach :

- Perform SAR (Structure-Activity Relationship) studies by synthesizing derivatives with varied substituents (e.g., halogenation at the 5-position).

- Use in vitro assays (e.g., enzyme inhibition) to correlate functional groups with activity. For instance, tetrazole-containing analogs exhibit enhanced bioactivity due to hydrogen-bonding capacity .

- Data Normalization : Control for purity (>95% via HPLC) and solvent effects to minimize variability .

Q. How can computational modeling predict metabolic pathways or toxicity profiles?

- Tools and Workflows :

- ADMET Prediction : Use software like Schrödinger’s QikProp to estimate permeability (Caco-2 assay) and cytochrome P450 interactions.

- Docking Studies : Map the compound’s interaction with targets (e.g., serotonin receptors) using AutoDock Vina, leveraging crystallographic data from analogs .

- Validation : Compare in silico results with in vitro hepatocyte stability assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.